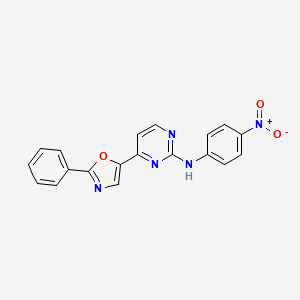propanedinitrile CAS No. 647839-87-0](/img/structure/B12603381.png)
[(5-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoropyridin-2-yl)methylpropanedinitrile is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including the Umemoto reaction and the Balts-Schiemann reaction . These reactions often require specific reagents and conditions to ensure the successful incorporation of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents plays a crucial role in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoropyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, especially involving the fluorine atoms, are common and can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different fluorinated pyridine derivatives, while substitution reactions can produce a range of new compounds with modified properties .
Wissenschaftliche Forschungsanwendungen
(5-Fluoropyridin-2-yl)methylpropanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (5-Fluoropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific use and context of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with fewer fluorine atoms.
3,3,3-Trifluoropropylamine: Contains the trifluoropropyl group but lacks the pyridine ring.
Pentafluoropyridine: A highly fluorinated pyridine with different properties.
Uniqueness
(5-Fluoropyridin-2-yl)methylpropanedinitrile is unique due to its combination of fluorinated pyridine and trifluoropropyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
647839-87-0 |
|---|---|
Molekularformel |
C12H9F4N3 |
Molekulargewicht |
271.21 g/mol |
IUPAC-Name |
2-[(5-fluoropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F4N3/c13-9-1-2-10(19-6-9)5-11(7-17,8-18)3-4-12(14,15)16/h1-2,6H,3-5H2 |
InChI-Schlüssel |
HBKRDHLELDQYBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


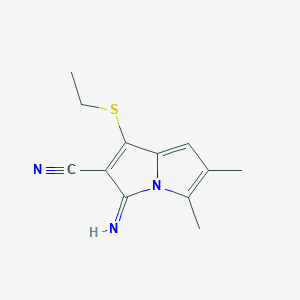

![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)
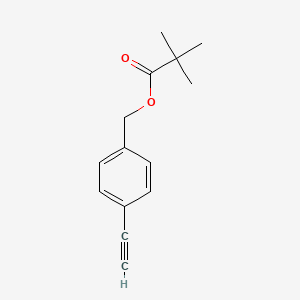

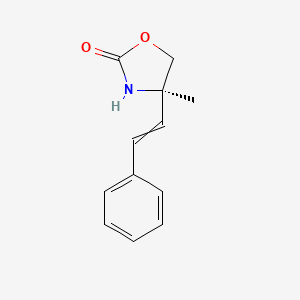

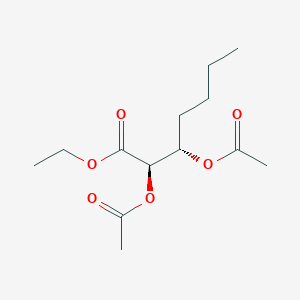

![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)

